mGluR2 antagonist 1

mGluR2 negative allosteric modulator IC50

Choose mGluR2 antagonist 1 (CAS 1432728-49-8) for definitive mGlu2 target engagement studies. Unlike dual mGlu2/mGlu3 orthosteric antagonists (e.g., LY341495), this highly selective negative allosteric modulator (IC50 9 nM) enables unambiguous attribution of biological effects to mGlu2 receptors. Its superior BBB permeability and oral bioavailability overcome the CNS penetration limitations (Kp<0.3) of earlier mGlu2 NAM chemotypes, making it the preferred tool for in vivo behavioral models and PET tracer development.

Molecular Formula C21H16FN3O3
Molecular Weight 377.4 g/mol
Cat. No. B2820971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGluR2 antagonist 1
Molecular FormulaC21H16FN3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3O3/c22-14-4-2-13(3-5-14)16-10-18(21(23)28)24-17-9-12(1-6-15(16)17)11-25-19(26)7-8-20(25)27/h1-6,9-10H,7-8,11H2,(H2,23,28)
InChIKeyXSTBUOHORFUCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





mGluR2 Antagonist 1: A Potent and Selective Negative Allosteric Modulator for mGlu2 Receptor Research


mGluR2 antagonist 1 (CAS: 1432728-49-8; IUPAC: 7-[(2,5-dioxopyrrolidin-1-yl)methyl]-4-(4-fluorophenyl)quinoline-2-carboxamide) is a highly potent, orally bioavailable negative allosteric modulator (NAM) targeting the metabotropic glutamate receptor 2 (mGluR2), with an IC50 of 9 nM . As a selective mGlu2 NAM, it modulates receptor activity through a binding site distinct from the orthosteric glutamate-binding pocket, offering a unique pharmacological profile compared to orthosteric agonists or antagonists . The compound is characterized by excellent blood-brain barrier (BBB) permeability, making it a valuable tool for central nervous system (CNS) research applications .

Why mGluR2 Antagonist 1 Cannot Be Simply Substituted with Other mGluR2/3 Modulators


Not all mGluR2-targeting compounds are functionally interchangeable. Orthosteric antagonists such as LY341495 and LY3020371 exhibit dual mGlu2/mGlu3 antagonism (e.g., LY341495 IC50: mGlu2 = 21 nM, mGlu3 = 14 nM), confounding interpretation of receptor subtype-specific contributions in mechanistic studies [1][2]. Furthermore, earlier mGlu2 NAM chemotypes, including VU6001192 and compound 1, suffer from limited CNS penetration (brain-to-plasma ratio Kp < 0.3) due to P-glycoprotein (P-gp) efflux, severely restricting their utility for in vivo CNS investigations [3]. mGluR2 antagonist 1 overcomes these critical limitations by providing selective mGlu2 NAM activity with demonstrated high brain permeability and oral bioavailability, enabling robust in vivo target engagement and behavioral readouts .

Quantitative Differentiation Evidence: mGluR2 Antagonist 1 vs. Comparators


Superior Potency at mGluR2: 9 nM IC50 vs. Orthosteric and Allosteric Comparators

mGluR2 antagonist 1 exhibits a subnanomolar IC50 of 9 nM for mGluR2 . This represents a >2-fold increase in potency compared to the widely used orthosteric antagonist LY341495 (IC50 = 21 nM) [1] and a >8-fold increase over the next-generation mGlu2 NAM VU6001966 (IC50 = 78 nM) [2]. The high potency of mGluR2 antagonist 1 allows for lower effective concentrations in functional assays, reducing potential off-target effects and conserving valuable compound material.

mGluR2 negative allosteric modulator IC50 receptor pharmacology

Functional mGlu2 Subtype Selectivity vs. Non-Selective Orthosteric Antagonists

mGluR2 antagonist 1 is a selective mGlu2 negative allosteric modulator, whereas compounds like LY341495 and LY3020371 act as non-selective orthosteric antagonists at both mGlu2 and mGlu3 receptors [1][2]. For example, LY341495 displays IC50 values of 21 nM and 14 nM for mGlu2 and mGlu3, respectively [1], while LY3020371 shows Ki values of 5.26 nM (mGlu2) and 2.50 nM (mGlu3) [2]. This lack of subtype selectivity prevents the unambiguous attribution of observed biological effects to either mGlu2 or mGlu3 signaling pathways.

mGlu2 mGlu3 receptor selectivity orthosteric antagonist allosteric modulator

Enhanced CNS Penetration Enables In Vivo Studies, Unlike Earlier mGlu2 NAMs

mGluR2 antagonist 1 is characterized by excellent blood-brain barrier permeability, a feature that distinguishes it from earlier mGlu2 NAM chemotypes . Prior mGlu2 NAMs, such as compound 1 and VU6001192, are P-glycoprotein (P-gp) substrates with limited CNS penetration, exhibiting brain-to-plasma ratios (Kp) of <0.3, which precludes their effective use as in vivo tools [1]. In contrast, the high brain permeability of mGluR2 antagonist 1 supports robust CNS exposure following systemic administration, a prerequisite for behavioral pharmacology and target engagement studies.

blood-brain barrier CNS penetration brain-to-plasma ratio P-glycoprotein in vivo pharmacology

In Vivo Reversal of mGluR2 Agonist Effects Confirms Functional CNS Target Engagement

In vivo, mGluR2 antagonist 1 (administered at 10 mg/kg) reverses the behavioral effects of the mGluR2 agonist LY379268 in an amphetamine-induced hyperlocomotion model in mice, providing direct evidence of functional CNS target engagement . Additionally, the compound demonstrates good efficacy in the mouse delayed non-match to position assay, a test of spatial working memory . This behavioral efficacy contrasts with earlier mGlu2 NAMs, which lacked sufficient brain exposure to produce robust in vivo effects.

in vivo pharmacology behavioral assay amphetamine-induced hyperlocomotion delayed non-match to position LY379268

Optimal Research Applications for mGluR2 Antagonist 1 Based on Quantitative Differentiation Evidence


Dissecting mGlu2 vs. mGlu3 Contributions in Synaptic Plasticity and Behavior

The high selectivity of mGluR2 antagonist 1 for mGlu2 over mGlu3 makes it an essential tool for studies requiring unambiguous attribution of biological effects to mGlu2 receptors. This is particularly critical given that many brain regions co-express mGlu2 and mGlu3, and dual antagonists like LY341495 [1] cannot distinguish their respective roles. Researchers investigating long-term depression, thalamocortical transmission, or antidepressant-like effects can use this compound to specifically interrogate mGlu2-mediated pathways without confounding mGlu3 modulation.

In Vivo Behavioral Pharmacology and CNS Target Validation Studies

mGluR2 antagonist 1 is uniquely suited for in vivo CNS studies due to its high oral bioavailability, excellent brain penetration , and demonstrated efficacy in behavioral models such as amphetamine-induced hyperlocomotion and delayed non-match to position assays . Unlike earlier mGlu2 NAMs with limited CNS exposure (Kp <0.3) [2], this compound achieves robust brain concentrations following systemic administration, enabling reliable assessment of mGlu2 function in animal models of psychiatric and neurological disorders.

Development and Validation of mGlu2 PET Tracers and Occupancy Assays

Given its high affinity (IC50 9 nM) and favorable CNS penetration profile, mGluR2 antagonist 1 serves as an excellent reference compound for developing and validating mGlu2 positron emission tomography (PET) tracers and receptor occupancy assays. The compound can be used to define non-specific binding, establish dose-occupancy relationships, and benchmark new imaging agents targeting mGlu2 receptors in the living brain.

Functional Assays Differentiating Orthosteric vs. Allosteric Modulation Mechanisms

As a negative allosteric modulator (NAM), mGluR2 antagonist 1 provides a pharmacological profile distinct from orthosteric antagonists like LY341495 [1]. NAMs bind to a site topographically distinct from the glutamate-binding pocket and modulate receptor activity in a saturable manner. Researchers can use mGluR2 antagonist 1 in parallel with orthosteric ligands to investigate allosteric modulation mechanisms, probe the effects of endogenous glutamate tone, and explore biased signaling at mGlu2 receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for mGluR2 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.